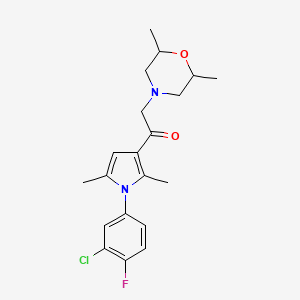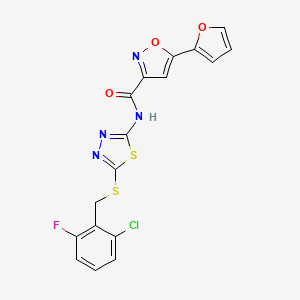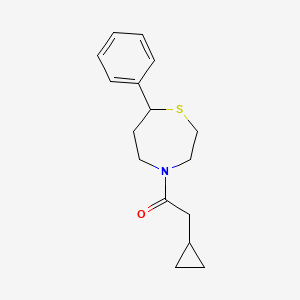
2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as CPET, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPET is a cyclic ketone derivative that belongs to the thiazepane class of compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Branched Tryptamines
The study by Salikov et al. (2017) details a method for generating tryptamine derivatives through the rearrangement of cyclopropylketone arylhydrazones. This technique is notable for producing enantiomerically pure tryptamine derivatives, highlighting the utility of cyclopropyl-containing compounds in synthesizing complex organic molecules (Salikov et al., 2017).
Antimycobacterial Activity of Hybrid Compounds
Ponnuchamy et al. (2014) synthesized a series of novel hybrid heterocycles that include 1-cyclopropyl-2-(2-fluorophenyl)ethanone derivatives. These compounds demonstrated moderate to good antimycobacterial activity against Mycobacterium tuberculosis, with one compound showing significant potency. This research underscores the potential of cyclopropyl-containing compounds in developing new antimycobacterial agents (Ponnuchamy et al., 2014).
Biological Applications
Anticandidal and Antimicrobial Activities
Research by Kaplancıklı et al. (2014) focused on the synthesis of 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives and their biological activities. Some compounds exhibited potent anticandidal properties with minimal cytotoxicity, suggesting their potential as therapeutic agents against fungal infections (Kaplancıklı et al., 2014).
Antimicrobial and Antioxidant Activities
A study by Abdel-Wahab et al. (2011) synthesized imidazole-based heterocycles and evaluated their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. Compound 12 showed excellent antibacterial activity, highlighting the versatility of cyclopropyl-containing compounds in medicinal chemistry applications (Abdel-Wahab et al., 2011).
properties
IUPAC Name |
2-cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(12-13-6-7-13)17-9-8-15(19-11-10-17)14-4-2-1-3-5-14/h1-5,13,15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSWOKXCBSQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

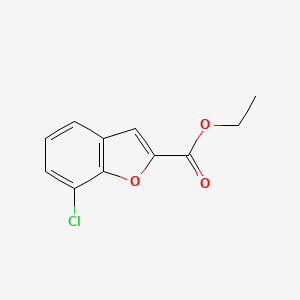
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2735318.png)
![Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2735319.png)
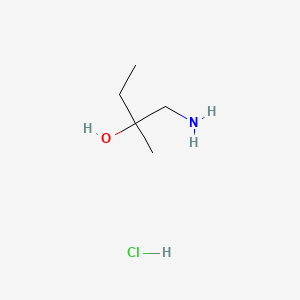
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2735324.png)
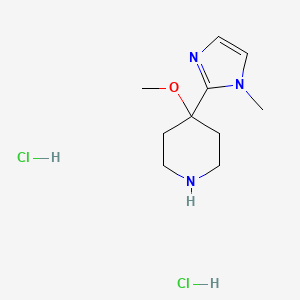
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2735327.png)
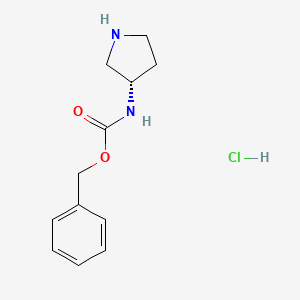
![N-ethyl-6-methyl-2-[4-(phenylacetyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2735330.png)
![7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B2735332.png)
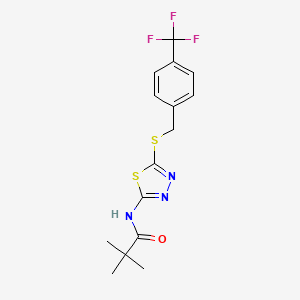
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2735335.png)
